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Chitotetraose (tetrahydrochloride) -

Chitotetraose (tetrahydrochloride)

Catalog Number: EVT-8250711
CAS Number:
Molecular Formula: C24H50Cl4N4O17
Molecular Weight: 808.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chitotetraose tetrahydrochloride is a chitin-derived oligosaccharide that consists of four N-acetylglucosamine units linked together. It is classified as a chito-oligomer, which are short-chain derivatives of chitin, a biopolymer found in the exoskeletons of arthropods and the cell walls of fungi. Chitotetraose tetrahydrochloride has garnered attention for its potential applications in various scientific fields, including agriculture, medicine, and biotechnology.

Source and Classification

Chitotetraose tetrahydrochloride is primarily derived from the enzymatic or chemical hydrolysis of chitosan, a deacetylated form of chitin. This compound can also be isolated from arbuscular mycorrhizal fungi, which play a crucial role in plant nutrient uptake and soil health. It falls under the classification of oligosaccharides and specifically belongs to the category of chito-oligomers due to its structural composition.

Synthesis Analysis

Methods

The synthesis of chitotetraose tetrahydrochloride can be achieved through several methods:

  1. Enzymatic Hydrolysis: Utilizing specific enzymes such as chitosanases to cleave chitosan into smaller oligomers. This method is often preferred for its specificity and milder reaction conditions.
  2. Chemical Hydrolysis: Commonly involves the use of concentrated hydrochloric acid or other strong acids to depolymerize chitosan into chitooligomers. This method can yield higher quantities but often requires extensive purification steps due to residual acid.
  3. Physical Methods: Techniques such as microwave-assisted hydrolysis or ultrasonication have been explored to enhance the efficiency of chitosan depolymerization without harsh chemicals .

Technical Details

The choice of method affects the degree of polymerization and the purity of the final product. For instance, hydrolysis conditions such as temperature, time, and concentration of reactants are critical for optimizing yield and minimizing by-products .

Molecular Structure Analysis

Chitotetraose tetrahydrochloride is characterized by its linear structure comprising four N-acetylglucosamine units linked by β-(1→4) glycosidic bonds. The molecular formula is C₁₈H₃₅Cl₄N₁₃O₁₄, with a molecular weight of approximately 508.5 g/mol. The presence of multiple hydroxyl groups contributes to its solubility in water and potential interactions with biological systems.

Chemical Reactions Analysis

Chitotetraose tetrahydrochloride can undergo various chemical reactions typical of carbohydrates:

  1. Hydrolysis: Further hydrolysis can yield smaller oligosaccharides or monosaccharides under acidic or enzymatic conditions.
  2. Acetylation: The hydroxyl groups can be acetylated to modify solubility and biological activity.
  3. Redox Reactions: The compound may participate in oxidation-reduction reactions, particularly involving its hydroxyl groups.

These reactions are significant for modifying the compound's properties for specific applications in research and industry.

Mechanism of Action

Chitotetraose tetrahydrochloride exhibits biological activities that are primarily attributed to its structural components:

  • Immune Modulation: It has been shown to activate immune responses in plants and animals by inducing the production of defense-related proteins.
  • Antimicrobial Activity: The compound can inhibit the growth of certain pathogens, making it useful in agricultural applications.
  • Stimulation of Plant Growth: As a signaling molecule, it enhances nutrient uptake and promotes root development when applied in agricultural contexts .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder or crystalline form.
  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Purity: Typically ≥95% purity as determined by high-performance liquid chromatography.

Chemical Properties

  • pH Stability: Stable within a pH range suitable for biological applications.
  • Thermal Stability: Decomposes at elevated temperatures; careful handling is required during storage.

These properties make chitotetraose tetrahydrochloride suitable for various applications in research and industry.

Applications

Chitotetraose tetrahydrochloride has several notable applications:

  1. Agricultural Uses: It is used as a biostimulant to enhance plant growth and resistance against pathogens.
  2. Medical Research: Investigated for its potential therapeutic effects, including anti-inflammatory properties and immune system modulation.
  3. Biotechnology: Employed in enzyme assays and as a substrate for studying glycosidase activity due to its structural similarity to natural substrates .
Biosynthesis and Mechanistic Pathways of Chitotetraose Tetrahydrochloride

Enzymatic Hydrolysis of Chitin and Chitosan Derivatives

Chitotetraose tetrahydrochloride [(GlcNAc)₄·4HCl] is primarily produced through the enzymatic depolymerization of chitin or chitosan polymers, leveraging the specificity of glycosyl hydrolases. Chitin, a β(1→4)-linked polymer of N-acetyl-D-glucosamine (GlcNAc), serves as the primary natural precursor for chitooligosaccharide production. The enzymatic conversion involves endochitinases (EC 3.2.1.14), which cleave internal β-glycosidic bonds within chitin chains, yielding oligomers including chitotetraose as a predominant product. These enzymes are classified into Glycoside Hydrolase Families 18 and 19 (GH18, GH19) based on amino acid sequence homology, with distinct mechanistic actions influencing oligosaccharide profiles [1] [5].

Table 1: Key Enzymes for Chitotetraose Production from Chitin/Chitosan

Enzyme ClassGlycoside Hydrolase FamilyPrimary SubstrateCleavage SpecificityChitotetraose Yield
EndochitinaseGH18Chitin/ChitosanGlcNAc-GlcNAc bondsModerate (15-30%)
EndochitinaseGH19ChitinGlcNAc-GlcNAc bondsHigh (30-50%)
ChitosanaseGH46, GH75ChitosanGlcN-GlcN bondsLow (<10%)

GH18 chitinases (e.g., from Bacillus circulans) exhibit a subsite affinity requirement for GlcNAc at the -1 position, favoring the release of even-numbered oligomers like chitotriose and chitotetraose. In contrast, GH19 chitinases (e.g., from Streptomyces griseus) lack this strict requirement and generate more heterogeneous mixtures. The degree of acetylation (DA) of the chitosan substrate critically determines enzymatic efficiency. Chitin (DA >70%) is optimal for chitinases, while partially deacetylated chitosan (DA 30-70%) requires tailored chitosanases or non-specific enzymes (e.g., cellulases, lysozyme) for hydrolysis, albeit with reduced chitotetraose specificity [5] [9].

Recent advances employ enzyme engineering to enhance chitotetraose yields. For example, mutant chitinases with modified substrate-binding pockets exhibit increased selectivity for tetraose production. Additionally, multi-enzyme cocktails combining endochitinases with exochitinases (e.g., chitobiosidases) minimize the accumulation of undesired monomers or dimers, directing the reaction toward tetrameric oligosaccharides. Process optimization studies reveal that hydrolysis efficiency correlates with reaction time, enzyme-to-substrate ratio, and substrate pretreatment. For instance, colloidal chitin hydrolysis by Paecilomyces thermophila exochitinase yields >90% N-acetyl chitobiose under optimal conditions, underscoring the need for precise enzyme selection for tetraose production [5] [9].

Fungal-Dependent Biosynthesis in Arbuscular Mycorrhizal Symbiosis

Chitotetraose serves as a pivotal signaling molecule in establishing arbuscular mycorrhizal (AM) symbiosis between fungi and plants. AM fungi, such as Glomus species, secrete chitin oligomers into the rhizosphere, where they are perceived by host roots to initiate symbiotic programming. Research using actinorhizal plants (Casuarina glauca and Discaria trinervis) demonstrates that chitotetraose mimics the bioactivity of native AM fungal exudates, triggering calcium spiking in root epidermal cells—a hallmark early response in symbiont recognition [2].

The structural specificity of chitotetraose in symbiosis is evident when compared to longer or shorter chitin oligomers. While chitotriose (3-mer) and chitopentaose (5-mer) induce weak or delayed calcium responses, chitotetraose elicits rapid and sustained oscillations comparable to those induced by crude fungal exudates. This specificity arises from the optimal spatial configuration of chitotetraose for receptor binding, as confirmed through in vivo Ca²⁺ reporter assays in Casuarina root cells. Notably, chitotetraose outperforms lipo-chitooligosaccharides (LCOs)—signals in rhizobial symbiosis—in activating the conserved symbiosis signaling pathway (CSSP) in AM hosts, highlighting its evolutionary significance in fungal-plant interactions [2].

Table 2: Comparative Efficiency of Chitin Oligomers as Symbiotic Elicitors

OligosaccharideCalcium Spiking AmplitudeResponse Latency (min)CSSP Activation Efficiency
ChitotrioseLow>30Weak
ChitotetraoseHigh<10Strong
ChitopentaoseModerate15–20Moderate
Fungal ExudatesHigh<10Strong

Role of Conserved Symbiosis Signaling Pathway (CSSP) Activation

Chitotetraose activates the conserved symbiosis signaling pathway (CSSP)—a calcium-dependent signaling cascade essential for AM fungal colonization. In plant roots, chitotetraose is detected by lysin-motif (LysM) receptor kinases (e.g., MtLYK3 in Medicago truncatula), which dimerize upon ligand binding and phosphorylate downstream components. This initiates a signaling cascade involving the nuclear pore protein CASTOR, the cation channel POLLUX, and the calcium- and calmodulin-dependent kinase CCaMK (encoded by DMI3). Phosphorylated CCaMK activates the transcription factor CYCLOPS, which induces symbiosis-related genes [2] [6].

Chitotetraose-induced CSSP activation exhibits tissue-specific dynamics. In Casuarina glauca, epidermal cells targeted by AM hyphae show intense calcium oscillations within minutes of chitotetraose exposure. Genetic studies using ccamk/dmi3 mutants confirm the irreplaceable role of this pathway: mutants fail to initiate calcium spiking or symbiotic gene expression when treated with chitotetraose. Notably, chitotetraose is more potent than fungal lipo-chitooligosaccharides (LCOs) in CSSP induction, suggesting distinct receptor affinities for short-chain chitin oligomers versus lipid-decorated variants. This specificity may explain why actinorhizal plants—which host both AM fungi and nitrogen-fixing Frankia bacteria—discriminate between fungal and bacterial microsymbionts during early recognition [2].

Metabolic Engineering for Scalable Oligosaccharide Production

Scalable production of chitotetraose tetrahydrochloride requires innovative approaches to overcome the recalcitrance of native chitin and the heterogeneity of enzymatic hydrolysates. Traditional chemical hydrolysis using HCl generates undesirable byproducts (e.g., deacetylated monomers, toxic furanics) and poor oligomer yields. Modern strategies employ integrated bioprocessing combining pretreatment, enzymatic hydrolysis, and purification:

  • Pretreatment Innovations: Bacterial fermentation pretreatment using Chitinolyticbacter meiyuanensis SYBC-H1 modifies chitin’s crystallinity. During 12-hour fermentation (25°C, pH 7.5, 200 rpm), bacterial enzymes depolymerize chitin into fibrous nanochitin, reducing crystallinity from 85% to 42% and average molecular weight by 65%. This "CBF-chitin" (Chitin Bacterial Fermentation) exhibits enhanced susceptibility to chitinases, enabling near-quantitative conversion (96%) to N-acetyl glucosamine monomers or oligomers under mild conditions [7].
  • Enzyme Engineering: Heterologous expression of high-efficiency chitinases in Pichia pastoris boosts titers. For instance, codon-optimized PtChi18a from Paecilomyces thermophila achieves exochitinase activities of 75.9 U/mL in high-cell-density fermentations—the highest reported for fungal systems. Immobilization of chitinases on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-NH₂) enhances stability, allowing reuse for >10 cycles without activity loss [5] [9].
  • Separation Technologies: Membrane filtration (ultrafiltration, nanofiltration) separates chitotetraose from hydrolysates based on molecular weight (MW 829.9 Da). Subsequent ion-exchange chromatography isolates tetrahydrochloride salts using HCl gradients, achieving >94% purity (e.g., Megazyme’s tetraacetyl-chitotetraose). Advanced techniques like HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) enable real-time monitoring of oligomer profiles during production [4] [5] [9].

Metabolic engineering of microbial hosts (e.g., Escherichia coli) expressing nodC genes from rhizobia enables de novo synthesis of chitin oligomers. Co-expression of nodC (chitin oligomer synthase) and truncated chiA (chitinase) in chb-operon mutants redirects metabolism toward chitobiose accumulation, which serves as a precursor for enzymatic elongation to chitotetraose. This approach circumvents the need for chitin extraction and offers a sustainable route for pharmaceutical-grade chitotetraose production [5].

Properties

Product Name

Chitotetraose (tetrahydrochloride)

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride

Molecular Formula

C24H50Cl4N4O17

Molecular Weight

808.5 g/mol

InChI

InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1

InChI Key

YJAPCOFRUKAVGR-PFOCQPMRSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl

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